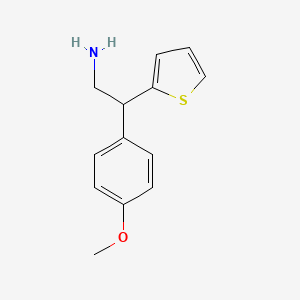

2-(4-Methoxyphenyl)-2-thien-2-ylethanamine

Description

Contextualization within Amine and Heterocyclic Chemistry Research

Amines, as organic derivatives of ammonia (B1221849), are fundamental to organic and medicinal chemistry due to their basic and nucleophilic nature, a consequence of the lone pair of electrons on the nitrogen atom. uomustansiriyah.edu.iq They are integral components of a vast array of biologically active molecules, from neurotransmitters to pharmaceuticals. uomustansiriyah.edu.iqresearchgate.net The ethanamine core of 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine provides this essential amine functionality.

Simultaneously, the presence of a thiophene (B33073) ring places this compound squarely within the domain of heterocyclic chemistry. Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are of immense importance in drug discovery, with over 75% of drugs in clinical use containing a heterocyclic ring. nih.gov Thiophene, a five-membered aromatic ring with a sulfur atom, is a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.netcognizancejournal.com

Significance of the 4-Methoxyphenyl (B3050149) Moiety in Chemical Biology and Medicinal Chemistry Investigations

The 4-methoxyphenyl group is a common feature in medicinal chemistry, valued for its electronic and steric properties. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can influence the reactivity and binding affinity of the molecule to biological targets. It can also participate in hydrogen bonding, a crucial interaction for drug-receptor binding. chemimpex.com

The inclusion of the 4-methoxyphenyl moiety can impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For instance, the methoxy group can be a site for metabolic O-demethylation, a common pathway for drug metabolism. wikipedia.org The lipophilicity imparted by this group can also influence the molecule's ability to cross biological membranes. Research on simplified derivatives of existing drugs has shown that the N-(4-methoxyphenyl)pentanamide scaffold, derived from albendazole, retains anthelmintic properties with potentially lower cytotoxicity, highlighting the favorable characteristics of this moiety. nih.gov

Role of the Thiophene Moiety in Rational Compound Design and Biological Activity Modulation

The thiophene ring is a versatile building block in rational drug design. Its aromaticity and planarity can enhance binding to receptors, while its sulfur atom can participate in unique interactions, such as sulfur-based hydrogen bonding. researchgate.net Thiophene is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without a significant loss of biological activity, but with potential improvements in potency or pharmacokinetic properties.

The thiophene moiety is found in a wide range of approved drugs with diverse therapeutic applications, including anti-inflammatory agents (e.g., tiaprofenic acid), antipsychotics (e.g., olanzapine), and antiplatelet agents (e.g., clopidogrel). nih.govnih.gov This broad spectrum of activity underscores the potential for thiophene-containing compounds to interact with a variety of biological targets. cognizancejournal.comresearchgate.net The chemical reactivity of the thiophene ring also allows for straightforward functionalization, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. researchgate.net

Research Objectives and Scope of Investigation for this compound

Given the rich chemical heritage of its constituent parts, the primary research objectives for this compound would logically focus on a few key areas. A primary goal would be the synthesis and characterization of the compound and its derivatives. While synthesis routes for related 1,2-diarylethylamines have been described, specific methods for this compound would need to be developed and optimized. researchgate.net

A significant area of investigation would be the exploration of its potential biological activities. Based on the known pharmacology of 1,2-diarylethylamines, which often act as NMDA receptor antagonists, initial studies might focus on its effects on the central nervous system. wikipedia.org Furthermore, the presence of the thiophene and 4-methoxyphenyl moieties suggests that a broader screening for other activities, such as antimicrobial, anti-inflammatory, or anticancer effects, would be warranted. nih.govnih.gov

The scope of investigation would also include detailed structure-activity relationship studies. By synthesizing and testing a series of analogs with modifications to the amine, the thiophene ring, and the 4-methoxyphenyl group, researchers could elucidate the key structural features required for any observed biological activity. Computational studies, such as molecular docking, could also be employed to predict potential biological targets and guide the design of more potent and selective compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NOS |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-2-thiophen-2-ylethanamine |

InChI |

InChI=1S/C13H15NOS/c1-15-11-6-4-10(5-7-11)12(9-14)13-3-2-8-16-13/h2-8,12H,9,14H2,1H3 |

InChI Key |

QQMUCMOWQWKJRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 4 Methoxyphenyl 2 Thien 2 Ylethanamine

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 2-(4-methoxyphenyl)-2-thien-2-ylethanamine, the primary disconnection strategies revolve around the formation of the C-N and C-C bonds at the stereogenic center.

C-N Bond Disconnection:

A primary retrosynthetic cut across the C-N bond of the ethanamine backbone leads to a corresponding ketone or imine precursor. This is a common and effective strategy for the synthesis of chiral amines.

Imine-based Disconnection: This approach identifies a diaryl ketimine as the key intermediate. The imine can be formed from the corresponding diaryl ketone, 2-(4-methoxyphenyl)-2-(thien-2-yl)ketone. This ketone, in turn, can be synthesized via a Friedel-Crafts acylation of anisole (B1667542) with a thienyl-based acylating agent or through a cross-coupling reaction. The subsequent asymmetric addition of a nucleophilic amine equivalent or, more commonly, the asymmetric reduction of the imine, would furnish the target chiral amine.

Reductive Amination: A one-pot reductive amination of the diaryl ketone with an ammonia (B1221849) source and a reducing agent offers a more direct route. The challenge in this approach lies in achieving high enantioselectivity.

C-C Bond Disconnection:

Alternatively, a C-C bond disconnection offers different synthetic pathways.

Grignard-type Disconnection: Disconnecting the bond between the stereogenic carbon and one of the aryl rings leads to a Grignard reagent and an imine or a related electrophile. For instance, a thienyl Grignard reagent could be added to an imine derived from 4-methoxybenzaldehyde. Optimization of Grignard reactions involving thienyl and methoxyphenyl substrates is crucial for the success of this approach. mit.eduresearchgate.net

Development of Novel Synthetic Routes to the Core Structure

Building upon the retrosynthetic analysis, the development of novel synthetic routes focuses on constructing the core 1,1-diaryl ethanamine structure with high efficiency and stereocontrol.

Enantioselective Synthesis Approaches for Chiral Purity

Achieving high enantiomeric purity is paramount for pharmaceutical applications. Several catalytic asymmetric methods can be envisioned for the synthesis of this compound.

The catalytic enantioselective addition of nucleophiles to imines is a powerful strategy for the synthesis of chiral amines. consensus.appacs.org In the context of the target molecule, this would involve the asymmetric reduction of the pre-formed N-substituted diaryl ketimine.

A plausible enantioselective route involves the following steps:

Synthesis of the Diaryl Ketone: Friedel-Crafts acylation of anisole with 2-thenoyl chloride in the presence of a Lewis acid like aluminum chloride would yield 2-(4-methoxyphenyl)-2-(thien-2-yl)ketone.

Imine Formation: Condensation of the ketone with a suitable amine, often a chiral auxiliary like tert-butanesulfinamide, which is widely used in both academic and industrial settings for the asymmetric synthesis of amines. yale.edu

Diastereoselective Reduction: Reduction of the resulting sulfinylimine with a hydride source such as sodium borohydride. The chiral auxiliary directs the hydride attack, leading to a high diastereomeric excess.

Deprotection: Removal of the chiral auxiliary under acidic conditions to afford the desired enantiomer of this compound.

Alternatively, direct asymmetric hydrogenation of the imine using a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, represents a more atom-economical approach. acs.org

Evaluation of Catalytic Systems and Optimized Reaction Conditions

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yield and enantioselectivity.

For the asymmetric reduction of the diaryl ketimine, various catalytic systems can be considered:

| Catalyst System | Chiral Ligand Example | Key Reaction Parameters | Expected Outcome |

| Iridium-based Catalysts | (S,S)-f-Binaphane | Hydrogen pressure, temperature, solvent | High enantioselectivity in the hydrogenation of N-alkyl imines. acs.org |

| Rhodium-based Catalysts | Chiral diphosphine ligands (e.g., DuPhos) | Substrate-to-catalyst ratio, reaction time | Effective for the asymmetric hydrogenation of a wide range of prochiral olefins and ketones. |

| Organocatalysts | Chiral phosphoric acids (CPAs) | Amine nucleophile, solvent, temperature | Can catalyze the enantioselective addition of amines to α,β-unsaturated aldehydes and could be adapted for imine functionalization. princeton.edu |

Interactive Data Table: Hypothetical Catalytic System Evaluation

Optimization of Synthetic Yields, Efficiency, and Scalability

Transitioning a synthetic route from laboratory scale to industrial production necessitates a focus on yield optimization, efficiency, and scalability. numberanalytics.comchiralpedia.com Key considerations include:

Process Intensification: The adoption of continuous flow chemistry can offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and more consistent product quality. nih.gov

Catalyst Loading: Minimizing the loading of expensive and potentially toxic heavy metal catalysts is crucial for both economic and environmental reasons. High-turnover catalysts are highly desirable. nih.gov

Solvent Selection: The choice of solvent impacts reaction rates, selectivity, and ease of purification. Green solvents are increasingly favored to minimize environmental impact.

Purification: Developing efficient and scalable purification methods, such as crystallization-induced dynamic resolution or chromatography, is essential for obtaining the final product with the required purity.

Challenges in the Synthesis of Structurally Related Ethanamine and Thienyl-Substituted Compounds

The synthesis of this compound is not without its challenges, many of which are common to the synthesis of structurally related compounds.

Synthesis of Chiral 1,1-Diarylethanamines: The presence of two sterically similar aryl groups on the same carbon atom can make enantioselective synthesis difficult. nih.gov The catalyst must be able to effectively differentiate between the two prochiral faces of the imine precursor.

Thiophene (B33073) Chemistry: Thiophene and its derivatives can be sensitive to certain reaction conditions. The sulfur atom can coordinate to and potentially deactivate some metal catalysts. Furthermore, the synthesis of substituted thiophenes can sometimes be challenging. google.comepo.orgmdpi.com

Scalability of Asymmetric Synthesis: Scaling up asymmetric reactions can be problematic. Maintaining high enantioselectivity on a large scale often requires rigorous control of reaction parameters and may necessitate re-optimization of the process. chiralpedia.com The cost and stability of chiral catalysts and ligands are also significant factors in large-scale production. researchgate.net

Chemical Reactivity and Derivatization of 2 4 Methoxyphenyl 2 Thien 2 Ylethanamine

Exploration of Functional Group Transformations on the Parent Compound

While direct studies on 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine are not available, the reactivity of its core functional groups—a primary amine, a methoxy-substituted aromatic ring, and a thiophene (B33073) ring—can be inferred from the behavior of analogous structures in various chemical reactions.

The primary amine is expected to be the most reactive site, readily undergoing acylation, alkylation, and condensation reactions. The presence of the two aromatic rings (4-methoxyphenyl and thienyl) attached to the same carbon atom that bears the amino group will influence its reactivity through steric hindrance and electronic effects. The electron-donating nature of the 4-methoxyphenyl (B3050149) group and the electron-rich thiophene ring may modulate the nucleophilicity of the amine.

The 4-methoxyphenyl group offers several possibilities for transformation. The methoxy (B1213986) group can be cleaved to yield a phenol (B47542), which can then be further derivatized. The aromatic ring itself is susceptible to electrophilic substitution, although the directing effects of the methoxy group and the bulky ethylamine (B1201723) side chain would need to be considered.

The thiophene ring, another electron-rich aromatic system, is also a site for potential modification. It can undergo electrophilic substitution, metalation followed by reaction with electrophiles, or even ring-opening reactions under certain conditions. The position of substitution on the thiophene ring would be influenced by the directing effect of the substituent at the 2-position.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of a parent compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). For a molecule like this compound, modifications would systematically probe the contribution of each structural component to a hypothetical biological activity.

Modifications at the Primary Amine Functionality

The primary amine is a key handle for derivatization. Typical modifications include:

Acylation: Reaction with various acyl chlorides or anhydrides to form amides. The nature of the acyl group can be varied to explore the impact of steric and electronic properties.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of one or two alkyl groups to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is a common method.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Substitutions and Transformations on the 4-Methoxyphenyl Ring

The 4-methoxyphenyl ring is another key area for modification to probe SAR.

Demethylation: Cleavage of the methyl ether to the corresponding phenol is a common transformation, often leading to a significant change in biological activity. This phenolic hydroxyl group can then be further functionalized.

Electrophilic Aromatic Substitution: Introduction of substituents such as halogens, nitro groups, or alkyl groups onto the aromatic ring. The positions ortho to the methoxy group are the most likely sites for substitution.

Replacement of the Methoxy Group: The methoxy group could be replaced with other alkoxy groups, a hydroxyl group, or a halogen to study the electronic and steric requirements at this position.

The table below illustrates potential derivatives resulting from modifications on the 4-methoxyphenyl ring.

| Modification | Reagent/Condition | Potential Product |

| Demethylation | BBr₃ | 2-(4-Hydroxyphenyl)-2-thien-2-ylethanamine |

| Nitration | HNO₃/H₂SO₄ | 2-(3-Nitro-4-methoxyphenyl)-2-thien-2-ylethanamine |

| Halogenation | Br₂ | 2-(3-Bromo-4-methoxyphenyl)-2-thien-2-ylethanamine |

Derivatization and Ring Fusions of the Thiophene Moiety

The thiophene ring offers unique opportunities for chemical modification.

Electrophilic Substitution: The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic substitution, with the 5-position being the most favored site for reaction.

Metalation: The thiophene ring can be readily metalated, typically with organolithium reagents, followed by quenching with an electrophile to introduce a wide variety of substituents.

Ring Fusion: More complex modifications could involve the fusion of another ring system onto the thiophene moiety to create novel heterocyclic systems.

The following table outlines some possible derivatizations of the thiophene ring.

| Modification | Reagent/Condition | Potential Product |

| Bromination | NBS | 2-(5-Bromo-thien-2-yl)-2-(4-methoxyphenyl)ethanamine |

| Formylation | POCl₃, DMF | 5-(1-(4-Methoxyphenyl)-2-aminoethyl)thiophene-2-carbaldehyde |

| Lithiation and Carboxylation | 1. n-BuLi, 2. CO₂ | 5-(1-(4-Methoxyphenyl)-2-aminoethyl)thiophene-2-carboxylic acid |

Application in Multi-Component Reactions for Chemical Library Generation

Multi-component reactions (MCRs) are powerful tools in drug discovery for the rapid generation of diverse chemical libraries from simple starting materials in a one-pot synthesis. A primary amine like this compound would be a valuable building block in several MCRs.

For instance, it could serve as the amine component in the Ugi four-component reaction , reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide. The diversity of the resulting library can be expanded by varying the other three components.

Similarly, it could participate in the Passerini three-component reaction if the amine is first converted to an isocyanide. It could also be utilized in Mannich-type reactions , reacting with an aldehyde and a carbon-based nucleophile.

The use of this compound in MCRs would allow for the efficient exploration of the chemical space around this scaffold, potentially leading to the discovery of novel compounds with interesting biological activities. The combination of the two different aromatic rings and a reactive primary amine in one molecule makes it an attractive substrate for generating structural complexity.

Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl 2 Thien 2 Ylethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For derivatives of 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are indispensable.

In the ¹H NMR spectrum of related N-substituted aniline (B41778) derivatives, the aromatic protons typically appear in the downfield region. For instance, in N-(4-fluorobenzyl)-4-methoxyaniline, the aromatic protons of the 4-methoxyphenyl (B3050149) group are observed as doublets around δ 6.78-6.87 ppm, while the protons of the N-benzyl group appear at δ 7.31-7.35 ppm. The methylene (B1212753) (-CH₂) protons adjacent to the nitrogen atom present a characteristic singlet at approximately δ 4.27 ppm, and the methoxy (B1213986) (-OCH₃) protons give a sharp singlet around δ 3.74 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information on the carbon framework. In N-(2-bromobenzyl)-4-methoxyaniline, the carbon of the methoxy group resonates at approximately δ 55.3 ppm. The aromatic carbons exhibit signals in the range of δ 113.8-151.9 ppm, with the carbon attached to the oxygen of the methoxy group appearing at the lower field end of this range. The methylene carbon signal is observed at around δ 48.9 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Derivative

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -OCH₃ | ~3.8 | ~55.0 |

| -CH₂-N | ~4.3 | ~47.0 - 51.0 |

| Aromatic-H | ~6.7 - 7.4 | - |

| Aromatic-C | - | ~113.0 - 159.0 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of novel compounds like this compound derivatives.

For example, the HRMS analysis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a complex heterocyclic derivative, allows for the precise determination of its molecular weight and confirmation of its elemental composition. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of a selected precursor ion. For phenethylamine-type structures, characteristic fragmentation pathways often involve cleavage of the C-C bond beta to the nitrogen atom and cleavages within the aromatic or heteroaromatic rings. In the analysis of 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe), a related phenethylamine (B48288) derivative, LC-MS/MS was used to identify the parent compound and its metabolites in biological samples. nih.gov This demonstrates the utility of MS/MS in identifying key structural motifs and understanding the metabolic fate of such compounds. The fragmentation pattern can help to confirm the presence and substitution pattern of both the 4-methoxyphenyl and the thien-2-yl moieties in the target molecule.

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Oxazole Derivative

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 219.11281 | 147.4 |

| [M+Na]⁺ | 241.09475 | 155.8 |

| [M-H]⁻ | 217.09825 | 153.4 |

Data for 2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine, illustrating typical adducts and CCS values obtained in mass spectrometry. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds within a molecule. For a derivative of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic and thiophene (B33073) rings (around 1450-1600 cm⁻¹), and the C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). In a related amide derivative, characteristic IR bands were observed for N-H, C-H, and other functional groups, confirming their presence in the synthesized molecule. researchgate.net

Table 3: Key IR Absorption Bands for Structurally Related Compounds

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | ~3300 - 3500 |

| C-H Stretch (aromatic) | ~3000 - 3100 |

| C-H Stretch (aliphatic) | ~2850 - 2960 |

| C=C Stretch (aromatic) | ~1450 - 1600 |

| C-O Stretch (ether) | ~1000 - 1300 |

X-ray Crystallography for Determination of Absolute Stereochemistry and Three-Dimensional Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses a chiral center at the carbon atom bearing the two aromatic rings and the amino group, X-ray crystallography would be invaluable for determining its absolute configuration (R or S).

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine, these methods, such as Density Functional Theory (DFT), have been employed to predict its electronic structure, stability, and potential reactivity.

Studies using DFT at the B3LYP/6-311++G** level of theory have been used to optimize the molecular geometry of related amphetamine-like compounds in both the gas phase and aqueous solutions. researchgate.net Such calculations determine the most stable three-dimensional arrangement of the atoms and provide insights into the molecule's electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. While specific HOMO-LUMO values for methiopropamine are not extensively reported in the provided search results, these quantum chemical approaches are standard for characterizing novel compounds. researchgate.netuibk.ac.at The combination of near-infrared (NIR) spectroscopy data with quantum chemical calculations is also a powerful tool for understanding molecular structures and vibrational potentials. tesisenred.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time. These techniques are used to explore the conformational landscape of this compound and its interactions with its environment, such as solvent molecules or biological receptors.

MD simulations can reveal how the molecule flexes and changes shape, which is crucial for its ability to bind to a target protein. For instance, MD simulations have been used to study the interactions of analogous compounds with monoamine transporters (MATs). acs.orgresearchgate.net These simulations can show key intermolecular interactions, such as hydrogen bonds and aromatic stacking, that stabilize the ligand-protein complex. herts.ac.uk For example, research on related compounds has shown that an ionic interaction between the protonated amine group and a conserved aspartate residue in transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) is a common and critical binding feature. acs.org Although detailed MD simulation results specifically for methiopropamine are not fully detailed in the search results, the methodologies are well-established for this class of compounds. biorxiv.orgbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For this compound and related psychoactive substances, QSAR models have been developed to predict their affinity for monoamine transporters. acs.orgnih.gov

In one study, a dataset including methiopropamine was used to generate QSAR models for both SERT and DAT. acs.org For these models, a large number of physicochemical descriptors (435 in one case) were calculated for each molecule. acs.org The most relevant descriptors were then selected to build predictive models. The resulting QSAR models for both SERT and DAT indicated that rigid, hydrophobic molecules containing a biogenic amine moiety tend to have higher binding affinity. acs.orgnih.govresearchgate.net However, these models were not sufficient to fully explain the differences in affinity between the different monoamine transporters, highlighting the promiscuous nature of these compounds. acs.orgnih.govresearchgate.net

| QSAR Model Performance | r² (training set) | q² (cross-validation) | r² (test set) |

| SERT Model | 0.87 | 0.80 | 0.74 |

| DAT Model | 0.68 | 0.51 | 0.63 |

| This table summarizes the statistical performance of QSAR models developed for the serotonin (SERT) and dopamine (DAT) transporters, which included methiopropamine in the dataset. acs.orgnih.gov |

Molecular Docking and Protein-Ligand Interaction Studies to Elucidate Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique has been instrumental in studying how this compound interacts with its primary targets, the monoamine transporters. acs.orgresearchgate.net

Docking studies have shown that methiopropamine and similar molecules occupy a binding pocket deep within the transporter protein. researchgate.net A key interaction consistently observed is the formation of a hydrogen bond between the protonated amine of the ligand and a crucial aspartate residue within the transporter (Asp79 in DAT). acs.orgnih.gov Docking simulations of methamphetamine, a structural analogue, with Cytochrome P450 3A4 (CYP3A4) also revealed specific binding modes that lead to its metabolism. nih.gov While docking scores have shown some correlation with experimental activity for DAT, a direct and strong correlation is not always found, underscoring the complexity of protein-ligand interactions. acs.orgnih.gov

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to search large compound libraries for new potential ligands.

For compounds acting on monoamine transporters, a typical pharmacophore includes features like a hydrogen bond donor (from the amine group) and aromatic/hydrophobic regions. herts.ac.ukhelsinki.fi A study on mephedrone, a related compound, led to a three-point pharmacophoric model featuring two π-stacking interactions and a hydrogen bond acceptor. herts.ac.uk Such models, while not always directly developed from methiopropamine itself, provide a framework for understanding the key interaction points necessary for activity at its targets. helsinki.fi These pharmacophore models can be valuable tools in the discovery of novel selective reuptake inhibitors. acs.org

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Computational methods are increasingly used to predict the ADMET properties of drug candidates, providing an early assessment of a molecule's likely pharmacokinetic profile. In silico tools can predict various parameters such as solubility, membrane permeability, and sites of metabolism.

For methiopropamine, in silico metabolism prediction software has been used to identify potential metabolites. helsinki.firesearchgate.net Studies have shown that computational tools can successfully predict major human metabolites for various designer drugs, including methiopropamine. researchgate.net For instance, software like Meteor has been evaluated for its ability to predict the phase I metabolism of methiopropamine. researchgate.net These predictions are crucial for understanding the compound's metabolic fate in the body and for developing analytical methods to detect its use. helsinki.fibohrium.com

Patent Landscape and Intellectual Property in Relation to 2 4 Methoxyphenyl 2 Thien 2 Ylethanamine

Analysis of Patent Literature for Related Chemical Scaffolds and Their Biological Applications

While a direct patent for the specific compound 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine has not been identified in a preliminary search, an examination of patents for structurally related compounds reveals a rich field of intellectual property. The core components of this molecule, the thienylethylamine and methoxyphenyl ethanamine scaffolds, are present in numerous patented compounds with a wide range of biological activities.

The thienylethylamine scaffold is a well-established pharmacophore in medicinal chemistry. Patents covering derivatives of 2-(2-thienyl)-ethylamine often describe their use as intermediates in the synthesis of more complex, pharmacologically active molecules. For instance, these derivatives are key building blocks for compounds with anti-platelet and antithrombotic activities. The patent literature also discloses processes for the preparation of these thienylethylamine derivatives, indicating a focus on securing efficient and scalable synthetic routes.

Similarly, the methoxyphenyl ethanamine scaffold is a common feature in patented compounds with diverse biological applications. For example, derivatives of 1-(4-methoxyphenyl)ethylamine are utilized as chiral resolving agents and in the asymmetric synthesis of other chiral amines. Furthermore, more complex molecules incorporating the methoxyphenyl ethanamine moiety have been patented for their potential as anti-inflammatory agents, particularly as inhibitors of TNF-α production.

The table below summarizes key findings from the patent literature on related chemical scaffolds.

| Chemical Scaffold | Patented Biological Applications | Examples of Patented Compounds/Intermediates |

| Thienylethylamine | Anti-platelet, Antithrombotic, Intermediates for pharmaceuticals | 2-(2-thienyl)-ethylamine derivatives |

| Methoxyphenyl ethanamine | Anti-inflammatory (TNF-α inhibitors), Chiral resolving agents, Intermediates for asymmetric synthesis | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, (S)-(-)-1-(4-methoxyphenyl) ethylamine (B1201723) |

This analysis of the patent landscape for related scaffolds suggests that a novel compound like this compound could be patentable if it demonstrates novel and non-obvious properties, such as unexpected therapeutic activity or a surprisingly effective and efficient synthetic process.

Strategies for Novel Compound Claims and Protection of Synthetic Routes

Securing intellectual property for a new chemical entity such as this compound involves a multi-faceted strategy that encompasses claims to the compound itself, its various forms, its use, and the methods of its production.

Composition of Matter Claims: The most robust form of patent protection for a new drug is a "composition of matter" claim, which covers the chemical compound itself, regardless of its method of preparation or use. mewburn.com To be patentable, a new compound must be novel, useful, and non-obvious. For a compound like this compound, demonstrating unexpected results, such as significantly improved potency, reduced side effects, or a novel mechanism of action compared to existing compounds, would be crucial in overcoming the non-obviousness hurdle.

Other Claim Types: Beyond composition of matter and process claims, a comprehensive patent strategy for a new pharmaceutical compound can include:

Formulation Claims: Protecting specific formulations of the drug, such as tablets, capsules, or injectable solutions, that may offer advantages in terms of stability, bioavailability, or patient compliance.

Method of Use Claims: Claiming the use of the compound to treat a specific disease or condition. This requires data demonstrating the compound's efficacy in relevant biological assays or animal models.

Polymorph and Isomer Claims: Patenting specific crystalline forms (polymorphs) or stereoisomers of the compound that may have improved properties.

Implications for Academic-Industrial Collaborations and Technology Transfer

The patenting of novel compounds like this compound has significant implications for collaborations between academic research institutions and pharmaceutical companies, as well as for the broader process of technology transfer.

Differing Perspectives on Intellectual Property: Academia and industry often have different primary objectives regarding intellectual property. Academic researchers are typically driven by the pursuit of knowledge and the dissemination of their findings through publication. cpsbb.eu In contrast, pharmaceutical companies are focused on securing strong patent protection to justify the substantial investment required for drug development and commercialization. cpsbb.eu This difference in perspective can create challenges in collaborative agreements.

Structuring Collaboration Agreements: Successful academic-industrial collaborations require carefully negotiated agreements that clearly define the ownership and licensing of intellectual property. in-part.commedium.com These agreements typically address:

Ownership of Pre-existing IP: Clarifying the "background IP" that each party brings to the collaboration. in-part.com

Ownership of New IP: Determining how newly generated intellectual property ("foreground IP") will be owned, which is often by the university with an option for the industry partner to license it. in-part.com

Licensing Terms: Specifying the terms of any license granted to the industry partner, including whether it is exclusive or non-exclusive, the field of use, and any financial considerations such as upfront fees, milestone payments, and royalties. cpsbb.eu

Publication Rights: Balancing the academic need to publish with the industry's need to protect potentially patentable inventions. Agreements often include a delay in publication to allow time for patent filing. in-part.com

Technology Transfer: The process of technology transfer, which involves moving discoveries from the research laboratory to the commercial sector, is heavily reliant on the patent system. idbs.com For a university-discovered compound like this compound, a patent is a crucial asset that enables the university's technology transfer office to license the invention to a pharmaceutical company for further development. Without patent protection, companies would be hesitant to invest the significant resources needed for preclinical and clinical studies.

The successful translation of academic discoveries into new medicines is a key driver of innovation in the pharmaceutical industry. synthiaonline.com This process is facilitated by a clear understanding of intellectual property rights and well-structured collaborations that align the interests of both academic and industrial partners.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to Chemical Knowledge

Currently, there are no key research findings or contributions to chemical knowledge directly attributed to 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine, as no studies have been published on this specific molecule. The scientific community awaits the first report of its synthesis and the characterization of its physicochemical properties.

Unanswered Questions and Identification of Research Gaps

The primary and most significant research gap is the very existence of this compound as a synthesized and characterized compound. The lack of any published data gives rise to a number of fundamental unanswered questions:

Synthetic Feasibility: What is the most efficient and viable synthetic route to produce this compound? Challenges may lie in the stereoselective construction of the chiral center and the prevention of side reactions involving the thiophene (B33073) ring.

Physicochemical Properties: What are the fundamental physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry)?

Chemical Stability: How stable is the compound under various conditions, including exposure to air, light, and different pH levels? The reactivity of the thiophene moiety is of particular interest.

Biological Activity: Does this compound exhibit any biological activity? Given the pharmacophoric nature of its components, its potential as a psychoactive substance, a antimicrobial agent, or a modulator of specific biological targets is a significant unknown.

Future Avenues in Synthetic Methodology and Chemical Biology Exploration

The exploration of this compound opens up several promising avenues for future research, should a viable synthetic pathway be established.

Synthetic Methodology: The development of a novel and efficient synthesis for this compound would be a valuable contribution to organic chemistry. Potential strategies could involve:

Reductive Amination: A possible route could involve the reductive amination of a corresponding ketone precursor, 2-(4-methoxyphenyl)-2-(thien-2-yl)ethanone.

Asymmetric Synthesis: The development of an asymmetric synthesis to obtain enantiomerically pure forms of the compound would be crucial for studying its biological activity, as different enantiomers often have distinct pharmacological profiles.

Chemical Biology Exploration: Once synthesized, this compound could be screened for a wide range of biological activities. Based on the structures of known bioactive molecules, potential areas of investigation include:

Neuropharmacology: The structural similarity to known psychoactive compounds suggests that it could be a candidate for investigation as a modulator of neurotransmitter systems.

Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties, making this compound a target for antimicrobial screening.

Potential for Development as Mechanistic Probes and Research Tools

Should this compound be found to possess specific and potent biological activity, it could be developed into a valuable research tool.

Mechanistic Probes: If the compound interacts with a specific biological target (e.g., a receptor or enzyme), it could be modified with fluorescent tags or radioactive isotopes to serve as a probe for studying the distribution and function of that target in cells and tissues.

Pharmacological Scaffolds: The core structure of this compound could serve as a scaffold for the development of new classes of therapeutic agents. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs.

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine, and what are their respective yields and limitations?

Methodological Answer:

- Route 1: Condensation of 4-methoxyphenylacetyl chloride with thiophene-2-ethylamine in anhydrous dichloromethane, catalyzed by triethylamine. Typical yields range from 45–60%, with impurities arising from incomplete acylation or side reactions involving the thienyl sulfur atom .

- Route 2: Reductive amination of 2-thienylacetone with 4-methoxyphenethylamine using sodium cyanoborohydride. Yields are lower (~30–40%) due to competing reduction of the ketone group .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. LC-MS monitoring is recommended to confirm purity (>95%) .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR: Key signals include:

- HPLC: Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity. Retention time typically 8.2–8.5 min .

- Mass Spectrometry: ESI-MS ([M+H]+) expected at m/z 249.3. Fragmentation patterns should confirm the thienyl and methoxyphenyl moieties .

Advanced Research Questions

Q. How do electronic effects of the methoxy and thienyl groups influence the compound's reactivity in nucleophilic reactions?

Methodological Answer:

- Methoxy Group: The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but deactivates the ethylamine backbone via steric hindrance. DFT calculations (B3LYP/6-31G*) show reduced nucleophilicity at the amine nitrogen compared to non-substituted analogs .

- Thienyl Group: The sulfur atom in thiophene introduces conjugation effects, stabilizing intermediates in SN2 reactions. Kinetic studies (UV-Vis monitoring) reveal slower reaction rates with bulky electrophiles due to steric clashes .

- Experimental Design: Compare reaction kinetics with analogs (e.g., 2-phenyl instead of 2-thienyl) using stopped-flow spectroscopy .

Q. What strategies can resolve discrepancies in pharmacological activity data across different in vitro models?

Methodological Answer:

- Source of Contradictions: Variations in cell membrane permeability (e.g., HEK-293 vs. CHO cells) may arise from differences in lipid composition affecting amine transport .

- Mitigation Strategies:

- Data Normalization: Express activity as a function of intracellular concentration rather than extracellular dose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.